1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
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Overview
Description
1-(2,2-Dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a thiadiazole ring, and various functional groups
Preparation Methods
The synthesis of 1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe final step involves the acylation of the piperidine ring with 2,2-dimethylpropanoyl chloride under controlled conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(2,2-Dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,2-Dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The thiadiazole ring is known to interact with nucleophilic sites, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-(2,2-Dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide can be compared with similar compounds such as:
Ethyl 2-[(2,2-dimethylpropanoyl)oxy]-1-cyclopentene-1-carboxylate: This compound shares the 2,2-dimethylpropanoyl group but differs in its ring structure.
Pinacol boronic esters: These compounds are valuable in organic synthesis but differ significantly in structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C17H28N4O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H28N4O3S/c1-5-24-10-8-13-19-20-16(25-13)18-14(22)12-7-6-9-21(11-12)15(23)17(2,3)4/h12H,5-11H2,1-4H3,(H,18,20,22) |
InChI Key |
AKDVRPUUKZHDFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
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